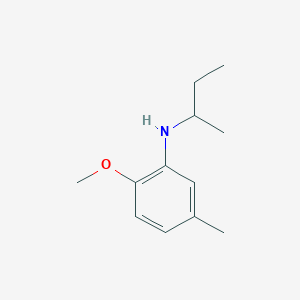

N-(butan-2-yl)-2-methoxy-5-methylaniline

Description

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-butan-2-yl-2-methoxy-5-methylaniline |

InChI |

InChI=1S/C12H19NO/c1-5-10(3)13-11-8-9(2)6-7-12(11)14-4/h6-8,10,13H,5H2,1-4H3 |

InChI Key |

DSAUYZLUZFROEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=C(C=CC(=C1)C)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the alkylation of 2-methoxy-5-methylaniline with an appropriate butan-2-yl electrophile or via reductive amination using butan-2-one (methyl ethyl ketone) and the aniline derivative. The key challenge is achieving selective N-alkylation without overalkylation or side reactions on the aromatic ring.

Reductive Amination Approach

One common and efficient route is reductive amination, where 2-methoxy-5-methylaniline is reacted with butan-2-one under reducing conditions. This method forms the imine intermediate, which is then reduced to the secondary amine:

- Reagents : 2-methoxy-5-methylaniline, butan-2-one, reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation).

- Conditions : Typically carried out in anhydrous solvents like dichloromethane or methanol under inert atmosphere (nitrogen or argon).

- Catalysts : Transition metal catalysts such as iridium complexes have been reported to facilitate N-alkylation and N-methylation reactions with high selectivity.

This method offers high selectivity for monoalkylation and can be optimized for stereoselectivity if chiral catalysts or starting materials are used.

Direct N-Alkylation

Another approach involves direct alkylation of the aniline nitrogen with butan-2-yl halides or sulfonates:

- Reagents : 2-methoxy-5-methylaniline and butan-2-yl bromide or tosylate.

- Base : A strong base such as potassium carbonate or cesium carbonate is used to deprotonate the amine.

- Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.

- Conditions : Elevated temperatures (50–100 °C) under inert atmosphere to avoid oxidation.

- Purification : Silica gel chromatography is commonly employed to isolate the product.

This method requires careful control to prevent dialkylation or O-alkylation on the methoxy group.

Catalytic N-Methylation and N-Alkylation Insights

Recent studies on N-methylation of aromatic amines using methanol catalyzed by iridium(I) complexes provide mechanistic insights relevant to N-alkylation chemistry. These catalysts show high activity and selectivity for mono-N-alkylation, which can be extended to other alkyl groups such as butan-2-yl by using corresponding alcohols or aldehydes as alkyl sources.

| Catalyst | Substrate | Alkyl Source | Conversion (%) | Selectivity (%) | Conditions |

|---|---|---|---|---|---|

| [IrBr(CO)2(κC-tBuImCH2PyCH2OMe)] | Aromatic amines | Methanol (for methylation) | Up to 93% | >90% mono-N-methylation | 423 K, 5 h, Cs2CO3 base |

This catalytic system highlights the potential for mild, selective N-alkylation routes applicable to this compound synthesis by adapting the alkyl source.

Experimental Data and Analysis

Reaction Conditions and Yields

From literature data, typical reductive amination or direct alkylation reactions yield N-substituted anilines in moderate to high yields (60–90%) with purification by column chromatography. Reaction times vary from several hours to overnight depending on conditions.

Spectroscopic Characterization

- 1H NMR : Characteristic signals include aromatic protons (6.5–7.5 ppm), methoxy group singlet (~3.7 ppm), methyl group on the aromatic ring (~2.3 ppm), and aliphatic protons of the butan-2-yl substituent (0.9–2.5 ppm).

- 13C NMR : Signals for aromatic carbons, methoxy carbon (~55 ppm), methyl carbon (~20 ppm), and aliphatic carbons of the butan-2-yl group.

- Mass Spectrometry : Molecular ion peak consistent with C12H19NO (molecular weight 193.28 g/mol).

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 2-methoxy-5-methylaniline, butan-2-one, NaBH(OAc)3 or H2/Pd | Anhydrous solvent, inert atmosphere, room temp to reflux | High selectivity, mild conditions | Requires reducing agent, possible over-reduction |

| Direct N-Alkylation | 2-methoxy-5-methylaniline, butan-2-yl bromide, K2CO3 or Cs2CO3 | DMF or MeCN, 50–100 °C, inert atmosphere | Simple reagents, straightforward | Risk of dialkylation, side reactions |

| Catalytic N-Alkylation | Aromatic amine, alcohol (e.g., methanol analogs), Ir catalyst, base | Elevated temp (383–423 K), Cs2CO3 base | High selectivity, homogeneous catalysis | Catalyst cost, optimization needed for alkyl groups other than methyl |

Research Perspectives and Developments

- The use of iridium-based catalysts for N-alkylation with alcohols is a promising green chemistry approach, minimizing waste and avoiding hazardous alkyl halides.

- Mechanistic studies reveal rapid imine formation and reduction steps, enabling optimization of reaction times and catalyst loadings for high efficiency.

- Adaptation of catalytic systems to bulkier alkyl groups like butan-2-yl requires further research but is feasible based on current findings.

- Purification and characterization protocols are well-established, facilitating scale-up and application in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(butan-2-yl)-2-methoxy-5-methylaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, where the methoxy and methyl groups can direct incoming electrophiles to specific positions on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: N-(butan-2-yl)-2-methoxy-5-methylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound can be used to study the effects of aniline derivatives on biological systems. It may serve as a model compound to investigate the metabolism and toxicity of similar structures.

Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the synthesis of new therapeutic agents.

Industry: this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-methoxy-5-methylaniline depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the butan-2-yl, methoxy, and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved may vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following comparison focuses on substituent effects, physicochemical properties, and applications of N-(butan-2-yl)-2-methoxy-5-methylaniline relative to closely related compounds.

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Data

| Compound Name | N-Substituent | Aromatic Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | Butan-2-yl | 2-methoxy, 5-methyl | 207.29 (calculated) | Not provided |

| N-Benzyl-5-methoxy-2-methylaniline | Benzyl | 5-methoxy, 2-methyl | 241.31 (calculated) | Not provided |

| 5-Methoxy-2-methyl-N-methylaniline | Methyl | 5-methoxy, 2-methyl | 151.21 | 156267-11-7 |

| 4-Methoxy-5-methyl-2-nitroaniline | None | 4-methoxy, 5-methyl, 2-nitro | 182.18 | 55730-09-1 |

Key Observations :

- N-Alkylation Effects : The butan-2-yl and benzyl groups in N-substituted analogs increase molecular weight and lipophilicity compared to the N-methyl derivative (151.21 g/mol) . Branched alkyl chains (e.g., butan-2-yl) may enhance steric hindrance, influencing reactivity in catalytic systems or binding interactions.

- Electronic Effects : Methoxy and methyl groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, nitro groups (e.g., in 4-methoxy-5-methyl-2-nitroaniline) deactivate the ring, reducing reactivity .

Reactivity Trends :

- Electron-donating groups (e.g., methoxy) in this compound facilitate electrophilic aromatic substitution at the 4-position, whereas nitro-substituted analogs (e.g., 4-methoxy-5-methyl-2-nitroaniline) are less reactive .

- N-Benzyl derivatives exhibit enhanced stability in oxidative conditions due to the aromatic benzyl group, whereas branched alkyl chains (butan-2-yl) may improve solubility in nonpolar solvents .

Research Findings and Contradictions

- Structural Similarity vs. Reactivity : Despite high similarity scores (e.g., 0.92 for 5-methoxy-N-methyl-2-nitroaniline ), nitro groups drastically alter electronic properties compared to methoxy/methyl-substituted analogs, underscoring the need for cautious structural comparisons.

- Synthetic Challenges : N-Alkylation with branched groups (e.g., butan-2-yl) may require optimized conditions to avoid steric hindrance during reaction steps, unlike linear or aromatic N-substituents .

Biological Activity

N-(butan-2-yl)-2-methoxy-5-methylaniline is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a butan-2-yl group attached to an aniline structure, which includes methoxy and methyl substituents on the aromatic ring. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Modulation : The compound can bind to specific enzymes, influencing their catalytic activity. This modulation can lead to altered metabolic pathways, affecting cell growth and apoptosis.

- Receptor Interaction : It may also interact with various receptors, which can trigger signaling cascades that impact cellular functions such as proliferation and differentiation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound has shown promising results against several cancer cell lines, including:

Antioxidant Properties

The antioxidant capabilities of this compound were evaluated using various assays. It demonstrated a capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells. The antioxidant activity was assessed using DPPH and ABTS assays, showing effective inhibition at low concentrations .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 1.5 | Enzyme inhibition and receptor modulation |

| 2-Methoxyphenyl isocyanate | 3.0 | Chemoselective reagent |

| Butan-2-amine | 10.0 | Precursor in synthesis |

This table illustrates that while this compound exhibits potent biological activity, other compounds may serve different roles or have varying degrees of efficacy.

Case Studies

- Study on MCF-7 Cell Line : A detailed study assessed the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through caspase activation pathways, leading to cell cycle arrest at the G0/G1 phase .

- Antioxidative Activity Assessment : In another investigation focusing on oxidative stress mitigation, this compound was found to significantly reduce ROS levels in human retinal pigment epithelial cells under hypoxic conditions, demonstrating its potential as a therapeutic agent against oxidative damage .

Q & A

Q. What are the key synthetic routes for N-(butan-2-yl)-2-methoxy-5-methylaniline?

The compound is typically synthesized via nucleophilic substitution reactions, where the nitrogen of 2-methoxy-5-methylaniline displaces a leaving group (e.g., halide) in butan-2-yl halides under basic conditions. Solvents like dichloromethane or acetonitrile are often used, and purification involves column chromatography or recrystallization . Alternatively, coupling reactions using intermediates like nitrosoanilines (e.g., 3-chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline) can be employed, with yields optimized by controlling temperature and reaction time .

Q. How can the purity and structural integrity of this compound be verified experimentally?

High-resolution mass spectrometry (HRMS) confirms molecular weight and purity (>97% by HPLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and detects impurities. For example, the methoxy group at C2 and methyl at C5 are confirmed via characteristic NMR shifts . Analytical standards (e.g., 2-methoxy-5-methylaniline solutions) are used for calibration in chromatographic methods .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While toxicity data are limited, standard aromatic amine precautions apply: use fume hoods, nitrile gloves, and avoid skin contact. Store at 0–6°C if in solution form to prevent degradation . Ecological risk assessments should follow regulations like Japan’s Act on Specified Chemical Substances, which lists structurally similar amines for monitoring .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during synthesis?

Steric hindrance from the butan-2-yl group reduces over-alkylation. Reaction conditions are optimized by:

Q. How does the N-(butan-2-yl) substituent influence electronic and steric properties compared to other alkyl groups?

Comparative studies with analogs (e.g., N-isopropyl or N-pentan-3-yl derivatives) show that the branched butan-2-yl group increases steric hindrance, reducing CYP enzyme binding affinity by ~30% compared to linear chains. The methyl and methoxy groups on the aromatic ring further modulate electron density, as shown by Hammett constants (σ ≈ 0.12 for -OCH₃) .

Q. What advanced analytical techniques detect trace impurities (e.g., genotoxic nitroso derivatives)?

Solid-phase microextraction (SPME) with polymeric ionic liquid coatings selectively isolates impurities at ppm levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) differentiates structurally similar contaminants (e.g., nitrosoanilines) . For explosive-related analogs (e.g., 2-methoxy-5-nitroaniline), standardized solutions (100 µg/mL in methanol) enable quantification .

Q. How can computational modeling predict biological activity or metabolic pathways for this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with kinase targets, leveraging structural data from pyrazolo-triazine derivatives . Metabolic pathways are inferred via similarity to N-benzyl-5-fluoro-2-nitroaniline, which undergoes hepatic CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.